molecular formula C19H28N5O20P3 B10771216 [[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B10771216
M. Wt: 739.4 g/mol
InChI Key: SIKKMGJHOOQSAP-AOUMTEFLSA-N
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Description

MRS2957 is a synthetic organic compound known for its role as a potent and selective agonist of the P2Y6 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS2957 involves the preparation of its triethylammonium salt form. The chemical name for this compound is P1-[5’-(N4-Methoxycytidyl)]-P3-(5’-uridyl)-triphosphate tri(triethylammonium) salt . The synthesis typically involves the following steps:

    Preparation of N4-Methoxycytidine: This is achieved through the alkylation of cytidine with methoxy groups.

    Formation of Uridine Triphosphate: Uridine is phosphorylated to form uridine triphosphate.

    Coupling Reaction: The N4-Methoxycytidine and uridine triphosphate are coupled together under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of MRS2957 is not widely documented, but it generally follows the same synthetic routes as described above, with optimization for large-scale production. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MRS2957 primarily undergoes phosphorylation and dephosphorylation reactions due to its triphosphate structure. It can also participate in substitution reactions, particularly involving its methoxy and uridine groups.

Common Reagents and Conditions

    Phosphorylation: Utilizes phosphorylating agents such as phosphorus oxychloride (POCl3) under anhydrous conditions.

    Substitution: Methoxy groups can be substituted using alkylating agents under basic conditions.

Major Products

The major products formed from these reactions include various phosphorylated intermediates and substituted nucleotides, depending on the specific reagents and conditions used .

Scientific Research Applications

MRS2957 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

MRS2957 exerts its effects by selectively activating the P2Y6 receptor. This activation leads to the phosphorylation of AMP-activated protein kinase (AMPK), which in turn increases the expression of glucose transporter-4 (GLUT4) on the cell membrane. This pathway enhances glucose uptake in peripheral tissues, contributing to improved glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MRS2957 is unique in its high selectivity and potency as a P2Y6 receptor agonist. It displays 14- and 66-fold selectivity against P2Y2 and P2Y4 receptors, respectively . This specificity makes it a valuable tool in research focused on the P2Y6 receptor and its associated physiological processes.

Properties

Molecular Formula

C19H28N5O20P3

Molecular Weight

739.4 g/mol

IUPAC Name

[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C19H28N5O20P3/c1-38-22-10-2-4-23(18(30)20-10)16-14(28)12(26)8(41-16)6-39-45(32,33)43-47(36,37)44-46(34,35)40-7-9-13(27)15(29)17(42-9)24-5-3-11(25)21-19(24)31/h2-5,8-9,12-17,26-29H,6-7H2,1H3,(H,32,33)(H,34,35)(H,36,37)(H,20,22,30)(H,21,25,31)/t8-,9-,12+,13+,14+,15+,16-,17-/m1/s1

InChI Key

SIKKMGJHOOQSAP-AOUMTEFLSA-N

Isomeric SMILES

CONC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@@H]([C@@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Canonical SMILES

CONC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Origin of Product

United States

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